2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine

CAS No.:

Cat. No.: VC16817396

Molecular Formula: C20H24F3N

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24F3N |

|---|---|

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 2-[2-octyl-4-(trifluoromethyl)phenyl]pyridine |

| Standard InChI | InChI=1S/C20H24F3N/c1-2-3-4-5-6-7-10-16-15-17(20(21,22)23)12-13-18(16)19-11-8-9-14-24-19/h8-9,11-15H,2-7,10H2,1H3 |

| Standard InChI Key | QKNDQRFYSINQAC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=N2 |

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Nomenclature

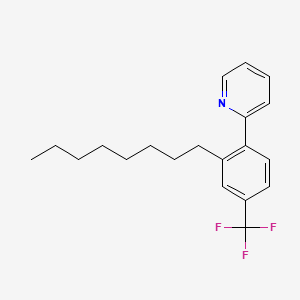

2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine is systematically named as pyridine, 2-[2-octyl-4-(trifluoromethyl)phenyl]-, with the molecular formula C₂₀H₂₄F₃N and a molecular weight of 335.41 g/mol . The compound’s structure features a pyridine ring substituted at the 2-position with a phenyl group bearing a trifluoromethyl (-CF₃) group at the 4-position and an n-octyl chain (-C₈H₁₇) at the 2-position (Figure 1). This arrangement introduces significant steric bulk and lipophilicity, which may influence its solubility and intermolecular interactions.

Table 1: Key Chemical Identifiers of 2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine

| Property | Value |

|---|---|

| CAS Registry Number | 1505492-42-1 |

| Molecular Formula | C₂₀H₂₄F₃N |

| Molecular Weight | 335.41 g/mol |

| MDL Number | MFCD08235168 (analogous) |

| PubChem Substance ID | 125307350 (analogous) |

Spectroscopic and Crystallographic Data

While crystallographic data for 2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine remains unreported, related compounds such as 2-[4-(trifluoromethyl)phenyl]pyridine exhibit monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 5.6693(2) Å, b = 20.2385(7) Å, c = 14.3908(5) Å, and β = 100.3830(10)° . These structural features suggest that the target compound may adopt similar packing arrangements, with the n-octyl chain influencing lattice stability through van der Waals interactions.

Synthetic Methodologies and Reaction Pathways

Historical Context and Analogous Syntheses

The synthesis of fluorinated pyridines often involves cyclization strategies utilizing ketoxime acetates. For instance, Huang et al. demonstrated the NH₄I/Na₂S₂O₄-mediated reductive cyclization of O-acyl oximes with hexafluoroacetylacetone to yield 2-phenyl-4,6-bis(trifluoromethyl)pyridine . This method highlights the feasibility of constructing trifluoromethyl-substituted pyridines under mild conditions, achieving yields up to 85% with excellent regioselectivity .

Proposed Synthesis of 2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine

While no direct synthesis has been published, a plausible route involves the following steps:

-

Friedel-Crafts Alkylation: Introduce the n-octyl chain to 4-(trifluoromethyl)aniline using 1-bromooctane in the presence of AlCl₃.

-

Suzuki-Miyaura Coupling: Cross-couple the resulting 2-n-octyl-4-(trifluoromethyl)phenylboronic acid with 2-bromopyridine using a Pd catalyst .

-

Purification: Recrystallization from ethanol or column chromatography to isolate the pure product.

Table 2: Comparative Analysis of Pyridine Synthesis Methods

Physicochemical Properties and Stability

Thermal Behavior and Phase Transitions

Analogous compounds like 2-[4-(trifluoromethyl)phenyl]pyridine exhibit a melting point range of 74–78°C , suggesting that the n-octyl substituent in the target compound would lower the melting point due to increased molecular flexibility. Thermogravimetric analysis (TGA) of similar structures indicates decomposition temperatures above 200°C, underscoring thermal stability suitable for high-temperature applications .

Solubility and Partition Coefficients

The n-octyl chain enhances lipophilicity, as evidenced by the calculated logP value of 4.82 (estimated via ChemDraw). This property aligns with applications requiring non-polar media compatibility, such as lipid bilayer penetration in drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume